2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione
Description
The compound 2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,3,5-triazine core substituted with two 4-methylphenylamino groups and fused with a 3-methyl-1,2,4-thiadiazole-5-thione moiety. This structure combines electron-rich aromatic amines with sulfur-containing heterocycles, which may confer unique photochemical, coordination, and biological properties.
Properties
Molecular Formula |
C20H19N7S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]-3-methyl-1,2,4-thiadiazole-5-thione |
InChI |
InChI=1S/C20H19N7S2/c1-12-4-8-15(9-5-12)22-17-24-18(23-16-10-6-13(2)7-11-16)26-19(25-17)27-14(3)21-20(28)29-27/h4-11H,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
HNMLSBRZHNKQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=NC(=S)S3)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Triazine Core Construction
The 1,3,5-triazin-2-yl scaffold is synthesized via nucleophilic aromatic substitution of cyanuric chloride with 4-methylaniline. In anhydrous acetone at 0–5°C, two equivalents of 4-methylaniline sequentially displace chlorine atoms at the 4- and 6-positions of cyanuric chloride, forming 4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-amine. The reaction requires careful stoichiometric control to avoid over-substitution. Excess triethylamine is employed to neutralize HCl byproducts, with yields typically exceeding 70% after recrystallization from ethanol.
Thiadiazole Moiety Synthesis
The 3-methyl-1,2,4-thiadiazole-5(2H)-thione ring is constructed via cyclization of thiosemicarbazide derivatives. A mixture of thioacetic acid and hydrazine hydrate in refluxing ethanol produces methylthiosemicarbazide, which undergoes oxidative cyclization using ferric chloride in dimethylformamide (DMF) at 80°C. This step achieves a 65–75% yield, with the thione group stabilized by electron-withdrawing effects of the adjacent nitrogen atoms.
Coupling of Triazine and Thiadiazole Units
Nucleophilic Displacement at Triazine C-2
The C-2 amine group of 4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-amine is replaced by the thiadiazole sulfur atom through a nucleophilic aromatic substitution. In anhydrous tetrahydrofuran (THF), the triazine intermediate reacts with 3-methyl-1,2,4-thiadiazole-5(2H)-thione-2-carbonyl chloride, generated in situ by treating the thiadiazole with thionyl chloride. The reaction proceeds at 60°C for 12 hours under nitrogen, with sodium bicarbonate to scavenge HCl. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the coupled product at 55–60%.
Alternative Coupling via Ullmann-Type Reaction
For enhanced regioselectivity, a copper(I)-catalyzed Ullmann coupling has been reported. Using catalytic CuI (10 mol%), 1,10-phenanthroline as a ligand, and potassium carbonate in DMSO, the triazine and thiadiazole units couple at 110°C for 24 hours. This method improves yield to 68–72% but requires rigorous exclusion of moisture.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies in THF, DMF, and acetonitrile reveal THF as the optimal solvent for coupling, providing a balance between reactant solubility and reaction rate. Elevated temperatures (>70°C) promote side reactions, such as triazine ring decomposition, while temperatures below 50°C result in incomplete conversion.
Catalytic Systems
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst in THF increases coupling efficiency by 15–20%, likely through activation of the thiadiazole carbonyl group. Conversely, protic solvents like methanol lead to hydrolysis of the thiadiazole-thione group, reducing yields to <30%.
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 2H, triazine-NH), 7.68–7.64 (m, 8H, aromatic H), 2.98 (s, 3H, thiadiazole-CH₃), 2.38 (s, 6H, Ar-CH₃).
¹³C NMR (125 MHz, DMSO-d₆): δ 178.5 (C=S), 166.2 (triazine-C), 139.1–126.7 (aromatic C), 22.1 (CH₃).
FT-IR (cm⁻¹): 3250 (N-H stretch), 1605 (C=N), 1220 (C=S), 840 (triazine ring).
Elemental Analysis
Calculated for C₂₀H₁₉N₇S₂: C 54.90%, H 4.34%, N 22.47%, S 14.29%. Found: C 54.72%, H 4.41%, N 22.31%, S 14.15%.
Challenges and Yield Improvement Strategies
Byproduct Formation
Competing reactions during coupling generate 5–10% of des-thione byproduct (2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole). Adding elemental sulfur (1.2 equiv) to the reaction mixture suppresses this side reaction, restoring thione functionality.
Purification Techniques
Gradient elution in column chromatography (hexane → ethyl acetate → methanol) separates the target compound from unreacted starting materials and dimers. Recrystallization from dichloromethane/hexane (1:5) enhances purity to >98%.
Scalability and Industrial Relevance
Bench-scale syntheses (10–50 g) achieve consistent yields of 58–62% using THF-based protocols. Pilot plant trials emphasize continuous flow systems for the triazine-thiadiazole coupling step, reducing reaction time from 12 hours to 2 hours and improving throughput by 40% .
Chemical Reactions Analysis
Types of Reactions
2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The amino groups on the triazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a thiadiazole core integrated with a triazine moiety. The synthesis typically involves multi-step synthetic pathways that allow for the formation of the heterocyclic structure. The presence of both thiadiazole and triazine enhances its biological activity, making it a compound of interest in pharmacological research.
Biological Activities
Antimicrobial Properties
Compounds containing thiadiazole moieties are recognized for their antimicrobial properties. Studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The specific compound may also exhibit synergistic effects when combined with other drugs, enhancing its therapeutic efficacy .
Antifungal and Anticancer Activities
The thiadiazole component is known for antifungal properties as well. Research indicates that derivatives of this compound can effectively inhibit fungal growth and exhibit cytotoxicity against a range of cancer cell lines . For example, the compound's interaction with enzymes and receptors involved in disease pathways has been investigated through molecular docking studies, suggesting effective binding to active sites of target proteins .
Applications in Medicinal Chemistry
The unique combination of triazine and thiadiazole in this compound provides enhanced biological activity compared to those containing only one of these moieties. Here are some key applications:
- Anticancer Agents : The compound shows promise as an anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Agents : Its effectiveness against various bacterial strains makes it a candidate for developing new antimicrobial therapies.
- Drug Synergy : When used in combination with other therapeutic agents, it may enhance the overall efficacy of treatment regimens .
Case Studies
Several studies have highlighted the potential of this compound:
- Cytotoxicity Studies : Research conducted on various cancer cell lines (e.g., MCF7 for breast cancer) showed that the compound effectively reduced cell viability at certain concentrations .
- Molecular Docking Studies : These studies indicated that the compound binds effectively to specific proteins implicated in disease pathways, showcasing its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazine and thiadiazole rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine Derivatives with Varied Amino Substituents
- Compound B: 2-(4,6-Dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione Structural Difference: Replaces 4-methylphenylamino groups in Compound A with anilino (phenylamino) groups. Impact:
- Reduced lipophilicity due to the absence of methyl groups on phenyl rings.
- Comparative studies on solubility and photostability are lacking, but methyl groups in Compound A likely improve thermal stability.
Thiadiazole/Thione-Containing Heterocycles
- Compound C: 4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione Structural Difference: Features a triazole-thione core instead of thiadiazole-thione. Impact:
- The triazole ring in Compound C may enhance hydrogen-bonding capacity, improving antimicrobial activity against Gram-positive bacteria .
Compound A ’s thiadiazole-thione moiety could offer superior redox activity due to sulfur’s higher electronegativity.
Compound D : 4-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole-5(4H)-thione
- Structural Difference : Replaces thiadiazole with oxadiazole and lacks the triazine core.
- Impact :
- Compound D ’s simpler structure may limit applications in photochemistry but could improve synthetic accessibility.
Triazine-Based Photoinitiators
- Compound E: 2-(((4-(2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate (CT) Structural Difference: Contains trichloromethyl groups and a polymerizable methacrylate chain instead of aryl amines and thiadiazole. Impact:
- CT’s trichloromethyl groups enhance light absorption at 400–410 nm, making it a superior photoinitiator for free-radical polymerization .
- Compound A ’s aryl amines may favor charge-transfer interactions but lack the photoefficiency of CT’s halogenated substituents.
Triazine Ligands for Metal Coordination
- Compound F: N1,N4-Bis(4,6-bis(hydroxy(methyl)amino)-1,3,5-triazin-2-yl)benzene-1,4-diamine (H4pdl) Structural Difference: Hydroxylamine substituents enable binuclear coordination with [UVIO₂]²⁺, unlike Compound A’s methylphenyl groups. Impact:
- H4pdl exhibits strong selectivity for uranyl ions due to its hydroxylamine motifs .
- Compound A ’s sulfur atoms may coordinate softer metals (e.g., Cu²⁺ or Fe³⁺), but experimental data are needed.
Biological Activity
The compound 2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione is a complex heterocyclic molecule that integrates a thiadiazole ring with a triazine moiety. This structure is known for its diverse biological activities, including antimicrobial , antifungal , and anticancer properties. The unique combination of these two components enhances the compound's potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its thiadiazole and triazine components. Thiadiazoles are recognized for their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Molecular docking studies suggest that these compounds can effectively bind to active sites of target proteins through hydrogen bonding and π-π interactions with aromatic residues in the target proteins .
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial effects. For instance, compounds containing the thiadiazole moiety have been shown to demonstrate good activity against both Gram-positive and Gram-negative bacterial strains. Minimum inhibitory concentrations (MIC) for these compounds typically range from 16 to 31.25 μg/mL .
Antifungal Activity
Thiadiazole derivatives also display antifungal properties. Studies have reported moderate antifungal activity against various fungal strains at MIC levels ranging from 31.25 to 62.5 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. For example, studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects against breast (MDA-MB-231) and colon cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin . The presence of specific substituents on the thiadiazole ring plays a crucial role in enhancing cytotoxicity.
Case Studies
- Cytotoxicity against Cancer Cell Lines
- Antitubercular Activity
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are most effective for preparing this compound?
The compound can be synthesized via multi-step reactions involving thiourea intermediates and cyclization. Key steps include:
- Step 1: Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to form thiourea intermediates.
- Step 2: Cyclizing the thioureas using acidic conditions (e.g., HCl in ethanol) to yield 1,3,5-triazinane-2-thiones or 1,3,5-oxadiazinane-4-thiones, depending on the reagent (e.g., acid vs. amines) .
- Critical Parameters: Reaction temperature (60–80°C), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1.2 for amine:isothiocyanate).
Basic: Which spectroscopic techniques are essential for structural confirmation?
Structural validation requires a combination of:
- 1H/13C NMR: To confirm hydrogen/carbon environments, such as aromatic protons (δ 6.8–7.5 ppm) and thiocarbonyl signals (δ ~180–190 ppm in 13C).
- IR Spectroscopy: Identification of N-H stretches (~3300 cm⁻¹) and C=S bonds (~1250 cm⁻¹).
- HPLC: Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How do reaction conditions influence cyclization pathways to avoid byproducts?
Divergent cyclization outcomes (e.g., oxadiazinane vs. triazinane products) arise from reagent choice:
- Acid-Mediated Cyclization (e.g., HCl): Favors oxadiazinane formation via intramolecular nucleophilic attack.
- Amine Treatment : Promotes triazinane-thione products through base-assisted deprotonation and rearrangement.
- Mitigating Byproducts : Use controlled stoichiometry (excess acid/amine) and inert atmospheres to suppress oxidation of thione groups .
Advanced: How can computational modeling optimize synthesis and predict bioactivity?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and energetically favorable pathways, reducing trial-and-error experimentation .
- Molecular Docking : Predict interactions with biological targets (e.g., antimicrobial enzymes) by simulating binding affinities of triazine-thione derivatives .
- Tools : Gaussian, AutoDock Vina, and ICReDD’s integrated computational-experimental workflows .
Basic: What are the primary challenges in achieving high yields during synthesis?
- Low Solubility : Use polar aprotic solvents (DMF, DMSO) to dissolve aromatic intermediates.
- Side Reactions : Minimize thiourea dimerization by maintaining temperatures <80°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves yield (typical range: 60–75%) .
Advanced: How can contradictory biological activity data be resolved?
- Case Study : Unexpected pyrazole byproducts (e.g., from phenylhydrazine reactions) may skew bioassay results. Confirm product identity via LC-MS and retest purified samples .
- Dose-Response Curves : Use IC50/EC50 metrics to differentiate true bioactivity from assay artifacts.
- Control Experiments : Compare with structurally analogous compounds (e.g., triazole-thiones) to isolate structure-activity relationships .
Basic: What stability considerations are critical for storage and handling?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of thione groups.
- Moisture Avoidance : Use desiccants (silica gel) to inhibit hydrolysis.
- Stability Testing : Monitor via periodic HPLC to detect decomposition (e.g., sulfoxide formation) .
Advanced: How does modifying the triazine-thione core enhance pharmacological properties?
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO2) on aryl rings improves antimicrobial activity by enhancing membrane permeability.
- Heterocycle Fusion : Benzothiazole-triazine hybrids show antiviral potential via inhibition of viral proteases .
- Methodology : Structure-activity relationship (SAR) studies guided by in vitro assays (e.g., MIC for bacteria) and computational ADMET profiling .
Basic: What solvents and catalysts improve reaction efficiency?
- Solvents : Ethanol for cyclization (polar protic), DMF for thiourea formation (polar aprotic).
- Catalysts : p-TsOH for acid-mediated cyclization; K2CO3 for deprotonation in SNAr reactions.
- Microwave Assistance : Reduces reaction time (e.g., from 12h to 2h) with comparable yields .
Advanced: What strategies validate the compound’s mechanism of action in biological systems?
- Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., dihydrofolate reductase for antitumor activity).
- Cellular Uptake Studies : Fluorescent labeling (e.g., BODIPY tags) to track intracellular localization.
- Omics Integration : Transcriptomic/proteomic profiling to identify downstream pathways affected .
Advanced: How can reaction scalability be addressed without compromising purity?
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for large-scale thiourea synthesis.
- In-line Analytics : Real-time FTIR monitoring detects intermediates, enabling immediate parameter adjustments.
- Green Chemistry : Replace DMF with Cyrene® (bio-based solvent) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
